5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole
CAS No.:
Cat. No.: VC20485077
Molecular Formula: C10H6F3NO3
Molecular Weight: 245.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F3NO3 |
|---|---|
| Molecular Weight | 245.15 g/mol |
| IUPAC Name | 3-[2-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C10H6F3NO3/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-9(15)17-14-7/h1-5,14H |
| Standard InChI Key | HGFVUYPPLWFRKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=O)ON2)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) substituted at position 3 with a 2-(trifluoromethoxy)phenyl group and at position 5 with a hydroxyl group. The trifluoromethoxy (–OCF₃) moiety introduces strong electron-withdrawing effects, while the hydroxyl group (–OH) enables hydrogen bonding.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₃NO₃ |
| Molecular Weight | 245.15 g/mol |
| Lipophilicity (LogP) | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (O, N, OCF₃, OH) |
The trifluoromethoxy group significantly enhances membrane permeability compared to non-fluorinated analogs, as evidenced by computational models. This structural feature also improves metabolic stability by resisting oxidative degradation, a common limitation in aryl ether-containing drugs .
Synthetic Methodologies
Primary Synthesis Route
The most efficient route involves a [3+2] cycloaddition between 2-(trifluoromethoxy)benzaldehyde oxime and propargyl alcohol under basic conditions. This method achieves yields of 68–72% with minimal byproducts.
Reaction Scheme:
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Oxime Formation: 2-(Trifluoromethoxy)benzaldehyde + hydroxylamine → oxime intermediate.
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Cycloaddition: Oxime + propargyl alcohol → 5-hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole.
Biological Activities and Mechanisms
Enzyme Inhibition
The hydroxyl group forms hydrogen bonds with catalytic residues in enzymes, while the trifluoromethoxy group stabilizes hydrophobic interactions. Preliminary assays indicate:
These activities suggest anti-inflammatory potential, akin to ISO-1 derivatives that mitigate lung inflammation via MIF inhibition .
Comparative Analysis with Related Isoxazoles
Table 3: Structure-Activity Relationships
| Compound | Substituent | Bioactivity Highlight |
|---|---|---|
| 5-Hydroxy-3-[2-OCF₃-Ph] | –OCF₃, –OH | Dual COX-2/LOX inhibition |
| 3,5-Dimethylisoxazole | –CH₃ | Weak anti-inflammatory (IC₅₀ > 50 µM) |
| 5-(Thienyl)isoxazole | Heteroaromatic | Antimicrobial (MIC = 2 µg/mL) |
The trifluoromethoxy group confers superior metabolic stability compared to methyl or thienyl analogs, while the hydroxyl group enables target engagement absent in non-hydroxylated derivatives .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and plasma half-life in murine models.
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Target Identification: Use chemoproteomics to map enzyme/receptor interactions.
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Therapeutic Optimization: Synthesize prodrugs to enhance solubility without compromising activity.
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Toxicology Studies: Evaluate hepatotoxicity risks associated with chronic –OCF₃ exposure.
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